N-(4-isopropylbenzyl)-N'-(2-phenylethyl)ethanediamide
Übersicht
Beschreibung
N-(4-isopropylbenzyl)-N'-(2-phenylethyl)ethanediamide, commonly known as IBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. IBP is a selective sigma-1 receptor agonist and has been shown to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
IBP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, IBP has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. IBP has also been shown to have antitumor effects in various cancer cell lines and to inhibit the replication of certain viruses, including the Zika virus.
Wirkmechanismus
IBP acts as a selective sigma-1 receptor agonist, which is a transmembrane protein that is widely distributed in the central nervous system. The sigma-1 receptor has been implicated in various physiological processes, including neurotransmission, calcium signaling, and protein folding. IBP binding to the sigma-1 receptor results in the modulation of these processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
IBP has been shown to have various biochemical and physiological effects, including neuroprotection, cognitive enhancement, antitumor activity, and antiviral activity. In animal models, IBP has been shown to reduce neuronal damage and improve cognitive function in Alzheimer's disease and traumatic brain injury. IBP has also been shown to inhibit the growth of various cancer cell lines and to inhibit the replication of certain viruses, including the Zika virus.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of IBP is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, IBP has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of IBP is its selectivity for the sigma-1 receptor, which may limit its therapeutic applications in certain diseases.
Zukünftige Richtungen
The potential therapeutic applications of IBP are vast, and future research should focus on exploring its efficacy in various diseases, including neurodegenerative diseases, cancer, and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of IBP and to identify potential side effects of the compound. Finally, the development of more selective sigma-1 receptor agonists may lead to the development of more effective therapeutic agents.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-N'-[(4-propan-2-ylphenyl)methyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)18-10-8-17(9-11-18)14-22-20(24)19(23)21-13-12-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDCTJRUSSMWJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.